molecular formula C13H14N2O2 B2410105 3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 1495386-80-5

3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2410105
CAS No.: 1495386-80-5
M. Wt: 230.267
InChI Key: BRUKWCJFISCRMZ-UHFFFAOYSA-N
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Description

3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with a methyl and prop-2-enoyl group attached.

Properties

IUPAC Name

3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-12(16)15-8-10-6-4-5-7-11(10)14-13(17)9(15)2/h3-7,9H,1,8H2,2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUKWCJFISCRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2CN1C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a substituted benzene derivative with a suitable amine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, potentially converting the compound into a more reduced form.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

    Medicine: The compound is explored for its potential use in treating neurological disorders, given its structural similarity to other benzodiazepines.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. Like other benzodiazepines, it is likely to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle-relaxant properties. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A widely used benzodiazepine with similar anxiolytic and sedative effects.

    Lorazepam: Another benzodiazepine known for its potency and rapid onset of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These differences can influence its binding affinity, efficacy, and safety profile, making it a valuable compound for further research and potential therapeutic applications.

Biological Activity

3-Methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This compound belongs to the benzodiazepine class, known for their psychoactive properties. The presence of the methyl and prop-2-enoyl groups may influence its biological activity.

1. Antioxidant Activity

Research indicates that benzodiazepine derivatives exhibit significant antioxidant properties. A study on related compounds demonstrated that they could scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This suggests that 3-methyl-4-prop-2-enoyl derivatives may also possess similar activities.

2. Inhibition of Enzymatic Activity

Benzodiazepines are known to modulate various enzymatic activities. Specifically, studies have shown that certain derivatives can inhibit tyrosinase activity, an enzyme involved in melanin production. The inhibition of this enzyme is beneficial in treating hyperpigmentation disorders.

CompoundIC50 (µM)Remarks
Kojic Acid24.09Positive control
Analog 31.12Strongest inhibitor
Analog 117.62Moderate inhibition

The data indicates that the analogs derived from benzodiazepine structures can significantly inhibit tyrosinase compared to traditional inhibitors like kojic acid .

3. Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. In studies involving B16F10 cells, several analogs were tested for cell viability:

AnalogConcentration (µM)Viability (%)
1≤20>80
22.5<50
3≤20>85

Analog 2 exhibited significant cytotoxicity even at low concentrations, leading to its exclusion from further anti-melanogenic activity studies .

The mechanisms through which this compound exerts its biological effects may involve:

  • Free Radical Scavenging : The structural features of the compound may enhance its ability to donate electrons to free radicals.
  • Enzyme Inhibition : The compound may bind to active sites on enzymes such as tyrosinase, preventing substrate interaction.
  • Cellular Pathway Modulation : It may influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activities of benzodiazepine derivatives:

  • Study on Melanin Production : A recent study highlighted that specific analogs derived from benzodiazepines effectively reduced melanin production in murine models by inhibiting tyrosinase activity .
  • Antioxidant Efficacy : Another investigation focused on the antioxidant properties of related compounds showed that they could significantly reduce oxidative stress markers in vitro.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one, and how can reaction conditions be optimized?

  • Methodology : Start with a thiolactam precursor and introduce the prop-2-enoyl group via nucleophilic acylation. Use hydroxylamine in ethanol for cyclization, followed by controlled addition of triethylamine (TEA) in toluene to stabilize intermediates. Reaction temperatures between −5–0 °C minimize side reactions . Monitor yields via HPLC and adjust stoichiometry of reagents (e.g., dimethylamidophosphorylic dichloride) for improved efficiency.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Employ thin-layer chromatography (TLC) with silica gel plates and UV visualization for preliminary purity checks. Confirm identity via IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and mass spectrometry (Exact Mass: ~346.054 g/mol, depending on isotopic substitutions) . For advanced validation, use ¹H/¹³C NMR to verify the absence of unreacted prop-2-enoyl chloride or methyl-substituted intermediates .

Q. What structural features differentiate this compound from classical benzodiazepines like diazepam?

  • Methodology : Compare substitution patterns: the 3-methyl group and 4-prop-2-enoyl moiety reduce steric hindrance compared to diazepam’s 2,4-dichlorobenzoyl group. Computational modeling (e.g., DFT at B3LYP/6-31G(d,p)) predicts altered electron distribution at the diazepine ring, affecting receptor binding . Experimental assays (e.g., radioligand displacement) can quantify affinity differences for GABAₐ receptors .

Advanced Research Questions

Q. How do computational models explain the electronic properties and reactivity of the prop-2-enoyl substituent in this compound?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density around the acryloyl group. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Compare with experimental spectroscopic data (e.g., IR carbonyl stretches) to validate computational predictions .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting binding affinities)?

  • Methodology : Systematically test enantiomeric purity via chiral HPLC, as minor enantiomers can skew results. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions (pH 7.4, 37°C). Cross-validate with in silico docking studies (AutoDock Vina) to identify key residues (e.g., α1-His102) influencing affinity variations .

Q. How does the compound’s metabolic stability compare to structurally similar benzodiazepines?

  • Methodology : Conduct in vitro microsomal assays (human liver microsomes) to track oxidative degradation. Monitor metabolites via LC-MS/MS, focusing on prop-2-enoyl hydrolysis or methyl group demethylation. Compare half-life (t₁/₂) to clonazepam or lorazepam to assess susceptibility to cytochrome P450 enzymes .

Q. What are the implications of the 3,5-dihydro configuration for conformational dynamics and target selectivity?

  • Methodology : Use X-ray crystallography or NOESY NMR to determine the compound’s preferred conformation (boat vs. chair). Compare with 3,4-dihydro analogs to assess how ring saturation impacts binding pocket interactions. Molecular dynamics simulations (AMBER force field) can model flexibility during receptor engagement .

Methodological Notes

  • Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent acryloyl group polymerization .
  • Data Contradiction Analysis : Always include positive controls (e.g., diazepam) in binding assays to contextualize results .
  • Computational Validation : Cross-check DFT-derived dipole moments with experimental dielectric constant measurements for accuracy .

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